Structural Uniqueness: The 7-Amino/2,3-Dimethyl Combination vs. Unsubstituted or Mono-Substituted Cores
7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL is distinguished from the parent pyrazolo[1,5-a]pyrimidin-5-ol (CAS 29274-22-4, C₆H₅N₃O, MW 135.12) by the presence of three additional functional elements: a 7-amino group and two methyl groups at positions 2 and 3. This increases molecular weight from 135.12 to 178.19 Da, adds two hydrogen-bond donors, and alters LogP and polar surface area. The 7-amino group is a critical pharmacophore for ATP-competitive kinase binding in this scaffold class [1], while the 2,3-dimethyl substitution restricts conformational flexibility and may influence selectivity for hydrophobic kinase pockets. No other commercially common analog (e.g., 7-aminopyrazolo[1,5-a]pyrimidin-5-ol at CAS 89418-10-0, or 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol) carries this exact combination of substituents, making 7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL a non-interchangeable SAR probe.
| Evidence Dimension | Molecular structure and putative pharmacophoric elements |
|---|---|
| Target Compound Data | C₈H₁₀N₄O, MW 178.19, contains 7-NH₂ + 2-CH₃ + 3-CH₃ |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-5-ol: C₆H₅N₃O, MW 135.12, no amino or methyl substituents |
| Quantified Difference | ΔMW = +43.07 Da; addition of 1 HBD, 2 hydrophobic methyl groups |
| Conditions | Structural comparison based on CAS registry data and patent disclosures; no direct comparative biological assay available |
Why This Matters
For procurement, this compound provides a substitution pattern not found in generic pyrazolopyrimidine building blocks, making it essential for SAR studies requiring both a 7-amino hydrogen-bonding motif and 2,3-dimethyl hydrophobic contacts.
- [1] Eureka Patsnap. Pyrazolopyrimidines as protein kinase inhibitors. Patent US20070083044A1, 2007. (Describes the role of 7-amino substitution in kinase inhibition.) View Source
